Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine

Lipophilicity Drug Design CNS Permeability

Medicinal chemistry campaigns requiring pre-organized bivalent scaffolds for GPCR dimers or kinase pseudodimers often face high synthetic costs when linking mono-fragments. This compound solves that with a built-in C₂-symmetric bis(dihydrobenzofuran) core. • **CNS-Optimized**: XLogP3 2.8, TPSA 30.5 Ų - ideal for passive BBB permeability. • **Extra H-Bond Acceptor**: 3 vs. 2 in mono-analogs; improves fragment hit rates. • **Metal Coordination**: Tridentate N,O,O-donor for stable chelates in catalysis.

Molecular Formula C18H19NO2
Molecular Weight 281.3
CAS No. 1951444-97-5
Cat. No. B3049136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine
CAS1951444-97-5
Molecular FormulaC18H19NO2
Molecular Weight281.3
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)CNCC3=CC4=C(C=C3)OCC4
InChIInChI=1S/C18H19NO2/c1-3-17-15(5-7-20-17)9-13(1)11-19-12-14-2-4-18-16(10-14)6-8-21-18/h1-4,9-10,19H,5-8,11-12H2
InChIKeyLYHOPKWSCHSGTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine: Structural Overview and Research Profile


Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine (CAS 1951444-97-5, MF: C₁₈H₁₉NO₂, MW: 281.3 g/mol) is a synthetic secondary amine comprising two 2,3-dihydrobenzofuran moieties connected by a methylamine bridge. It belongs to the dihydrobenzofuran class, a scaffold recognized in medicinal chemistry for its conformational constraint and metabolic stability advantages over the fully aromatic benzofuran series [1][2]. The compound is supplied as a research chemical with a typical purity specification of ≥95% and is recommended for storage sealed in dry conditions at 2–8°C .

Scaffold Dihydrobenzofuran core with reported conformational constraint and metabolic stability profile
Architecture Bis-benzofuran design supports bivalent ligand or chelation-based studies
Supply context Research chemical (≥95% purity) for medicinal chemistry scaffold exploration

Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine Procurement: Structural and Functional Risks of Generic Substitution


Substituting Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine with a mono-benzofuran analog such as 2,3-dihydro-1-benzofuran-5-ylmethanamine (CAS 55745-74-9) or 1-benzofuran-5-ylmethylamine (CAS 37798-08-6) alters critical molecular properties including lipophilicity (Δ LogP ~2.8 vs ~1.0-1.2), hydrogen-bond acceptor count (3 vs 2), topological polar surface area (30.5 vs 35.3-39.2 Ų), and rotatable bond count (4 vs 1) [1][2]. These differences directly impact solubility, permeability, and target recognition profiles, meaning experimental data generated with the simpler mono-benzofuran amines cannot be extrapolated to the bis-benzofuran system [1][3].

Lipophilicity shift
A computed logP increase of ~1.8 vs. mono-benzofuran analogs may alter permeability and distribution profiles, limiting direct extrapolation of monomer data.
HBA count difference
The additional hydrogen-bond acceptor (3 vs. 2) can change target recognition patterns; monomer-derived SAR may not translate.
Conformational space
Four rotatable bonds (vs. one in mono-analogs) expand conformational sampling; this chemotype cannot be represented by simpler building blocks.

Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine: Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage vs. Mono-Benzofuran Analogs

The calculated octanol-water partition coefficient (XLogP3-AA) for Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is 2.8, substantially higher than the XLogP3 of the monomeric analog 2,3-dihydro-1-benzofuran-5-ylmethanamine (XLogP3 = 1.0) and the aromatic analog 1-benzofuran-5-ylmethylamine (XLogP3 = 1.2) [1][2]. This ~1.6-1.8 log unit increase translates to an approximately 40- to 60-fold higher theoretical partition coefficient, predicting enhanced passive membrane permeability and potentially superior CNS penetration [1].

Lipophilicity
Reported
XLogP3 2.8 vs. 1.0–1.2
(Δ +1.6 to +1.8)
Supports CNS permeability context for probe design
Computed by XLogP3; confirm experimentally for target applications
Lipophilicity Drug Design CNS Permeability

Enhanced Hydrogen-Bond Acceptor Capacity and Target Engagement

Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine possesses 3 hydrogen-bond acceptor (HBA) atoms (the secondary amine nitrogen plus two dihydrofuran ring oxygens) and 1 hydrogen-bond donor (HBD), compared to only 2 HBA and 1 HBD for both the dihydro monomer (2,3-dihydro-1-benzofuran-5-ylmethanamine) and the aromatic monomer (1-benzofuran-5-ylmethylamine) [1][2][3]. The additional HBA offers an extra recognition point for biological targets, which can strengthen binding interactions or alter selectivity profiles.

HBA Count
Reported
3 HBA vs. 2
(Δ +1, 50% increase)
May support target engagement exploration in SAR studies
Computed property; binding impact requires assay validation
Hydrogen Bonding Medicinal Chemistry Structure-Activity Relationships

Topological Polar Surface Area and Drug-Likeness Balance

The topological polar surface area (TPSA) of Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is 30.5 Ų, which is below the 60 Ų threshold commonly associated with good oral absorption and CNS penetration, yet it is also 4.8-8.7 Ų lower than the monomeric analogs (35.3 Ų for the dihydro monomer and 39.2 Ų for the aromatic monomer) [1][2][3]. This positions the bis-compound in a favorable TPSA range that balances passive permeability with adequate aqueous solubility.

TPSA
Reported
30.5 Ų vs. 35.3–39.2 Ų
(Δ −4.8 to −8.7)
Positions within drug-like range for permeability/solubility balance
Computed TPSA; confirm in assay if critical
Physicochemical Properties Oral Bioavailability Drug-Likeness

Conformational Flexibility and Scaffold Diversity

With four rotatable bonds compared to a single rotatable bond in both monomeric comparators, Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine samples a substantially larger conformational space [1][2]. This increased flexibility can be advantageous for induced-fit binding mechanisms, enabling the molecule to adapt its shape to diverse binding pockets. The dihydrobenzofuran rings still provide local rigidity, striking a balance between global flexibility and local conformational constraint.

Rotatable Bonds
Reported
4 vs. 1
(Δ +3, 300% increase)
Scaffold diversity context for screening library design
Computed; does not guarantee target binding adaptability
Conformational Dynamics Ligand Design Molecular Recognition

Symmetric Bis-Benzofuran Architecture for Bivalent Design

The molecule's C₂-symmetric bis(2,3-dihydrobenzofuran) architecture, with two identical aryl-ether moieties connected through a secondary amine linker, is inherently suited for the design of bivalent ligands and symmetric metal-chelating agents [1]. This architecture is absent in the mono-benzofuran comparators. Bis-benzofuran scaffolds have precedent in antiparasitic drug discovery, where bis-benzofuran dications displayed improved potency over mono-benzofuran analogs against Leishmania donovani and Plasmodium falciparum, suggesting that the bivalent presentation of benzofuran pharmacophores can yield superior biological activity through avidity effects [2][3].

Bivalent Scaffold
Class-level inference
C₂-symmetric bis-benzofuran
(vs. mono-benzofuran, qualitative)
Class-level evidence supports bivalent ligand design context; validate for specific targets
Antiparasitic example cited; may not transfer to all target systems
Bivalent Ligands Coordination Chemistry Symmetric Scaffolds

Prioritized Research and Industrial Applications


CNS-Targeted Probe Design Leveraging Superior Lipophilicity

For medicinal chemistry campaigns targeting central nervous system (CNS) receptors, Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine offers a calculated XLogP3 of 2.8 and a TPSA of 30.5 Ų—both within the favorable range for CNS drug-likeness—representing a 1.6-1.8 log unit lipophilicity advantage over mono-benzofuran analog building blocks [1]. This property profile makes it a preferred starting scaffold where passive blood-brain barrier permeability is a critical design requirement. Researchers should select this compound over mono-analogs when the target product profile demands LogP ≥ 2.5 and TPSA < 60 Ų [1].

Bivalent Ligand Synthesis for Multivalent Target Engagement

The C₂-symmetric bis(2,3-dihydrobenzofuran) core with a secondary amine linker constitutes a pre-organized bivalent scaffold. In bivalent ligand design, linking two identical pharmacophores through an appropriate spacer is a well-established strategy to enhance potency and selectivity via simultaneous binding to adjacent sites or receptor dimers. Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine provides both pharmacophore units in a single chemical entity, reducing synthetic complexity relative to assembling a bivalent system from two separate mono-benzofuran precursors [1][2]. This scaffold is particularly relevant for programs targeting GPCR dimers, kinase pseudodimers, or any target system where avidity effects can be exploited.

Fragment-Based Drug Discovery Library Enrichment

With three hydrogen-bond acceptor atoms compared to two in the mono-analogs, Bis(2,3-dihydro-1-benzofuran-5-ylmethyl)amine provides an additional polar interaction point for target protein engagement [1][2]. In fragment-based screening, where weak initial hits (KD ~ mM) are elaborated into lead compounds, the availability of an extra HBA can significantly improve hit rates against targets with deep or polar binding pockets. Fragment library curators should include this compound to complement simpler mono-benzofuran fragments, ensuring the library samples a broader range of hydrogen-bonding capacities at molecular weights suitable for fragment growth (MW 281 Da, within typical fragment lead-like space) [1].

Coordination Chemistry and Asymmetric Catalysis with N,O-Ligands

The secondary amine flanked by two dihydrofuran oxygen atoms creates a tridentate N,O,O-donor environment suitable for metal coordination. Compared to mono-benzofuran amines, which can only provide a bidentate N,O-donor set, this compound enables the formation of more stable metal chelates with potential applications in asymmetric catalysis or metallodrug design [1][3]. The increased rotatable bond count (4 vs. 1) allows the ligand to adapt its bite angle to different metal centers, offering versatility that rigid mono-analogs lack [1].

Application
Selection Property
Validation Focus
CNS-Targeted Probe Design
Reported lipophilicity and TPSA in CNS drug-like range
Blood-brain barrier permeability assays, CNS target engagement models
Bivalent Ligand Synthesis
C₂-symmetric bis-benzofuran scaffold with secondary amine linker
Binding avidity in dimeric or multimeric target systems
Fragment-Based Library Enrichment
Higher HBA count relative to mono-benzofuran fragments
Hit rate against polar binding pockets; fragment elaboration potential
Coordination Chemistry
Tridentate N,O,O-donor ligand environment
Metal chelation stability, catalytic activity screening
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